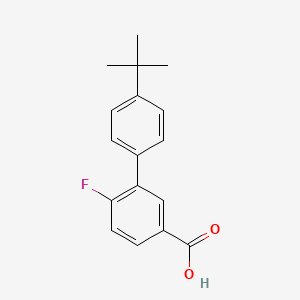

4-Fluoro-3-(4-T-butylphenyl)benzoic acid

Description

4-Fluoro-3-(4-T-butylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a tert-butylphenyl substituent at position 3 and a fluorine atom at position 4 of the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The tert-butyl group enhances lipophilicity and steric bulk, while the fluorine atom influences electronic effects (e.g., electron-withdrawing) and metabolic stability. This compound’s synthesis typically involves multi-step functionalization, including nitro reduction and coupling reactions, as seen in related structures .

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-10-12(16(19)20)6-9-15(14)18/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGXQRHUSXSIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653540 | |

| Record name | 4'-tert-Butyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181595-97-0 | |

| Record name | 4'-tert-Butyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(4-T-butylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carboxylic acids or alcohols.

Scientific Research Applications

4-Fluoro-3-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and tert-butylphenyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Acidity (pKa) : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group (~2.5–3.0), similar to other fluorinated benzoic acids. Hydroxyl or methoxy substituents (e.g., in 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid) raise pKa due to electron-donating effects .

Comparison :

- Efficiency : The tert-butylphenyl group requires careful steric management during coupling, leading to lower yields (~85–94%) compared to smaller substituents (e.g., methylphenyl, ~97% yield) .

- Purification : Bulky substituents necessitate advanced chromatography or crystallization techniques, increasing process complexity .

Physicochemical Properties

Extraction Efficiency (Emulsion Liquid Membranes):

- Distribution Coefficient (m): Benzoic acid derivatives with higher lipophilicity (e.g., tert-butylphenyl) exhibit larger m values, enhancing extraction rates. However, excessive bulk may slow diffusion through the membrane phase. For example: Target Compound: Estimated m ~15–20 (similar to phenol derivatives) due to tert-butyl group . 4-Fluoro-3-methylbenzoic acid: m ~10–12 (smaller substituent, faster diffusion) .

Thermal Stability:

- Melting Points : Tert-butyl-substituted derivatives (e.g., target compound) show higher melting points (~200–220°C) compared to linear alkyl analogues (~150–180°C) due to crystalline packing .

Toxicity and QSTR Predictions

Using Quantitative Structure-Toxicity Relationship (QSTR) models :

- Molecular Connectivity Indices :

Spectroscopic Characterization

Biological Activity

4-Fluoro-3-(4-T-butylphenyl)benzoic acid is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a fluoro substituent and a bulky tert-butyl group, may influence its interaction with biological systems, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

- Fluorine Atom : The presence of fluorine can enhance lipophilicity and affect the compound's binding affinity to biological targets.

- Tert-Butyl Group : This bulky group may provide steric hindrance, potentially influencing the compound's interaction with enzymes or receptors.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar functional groups have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

- Case Study : A study involving benzoic acid derivatives showed that certain compounds could induce apoptosis in cancer cells by modulating the expression of proteins such as Bcl-2 and Bax, which are crucial in the apoptotic pathway .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting that this compound may possess similar properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor proliferation or inflammatory responses.

- Receptor Modulation : It could potentially bind to receptors that regulate cellular growth and apoptosis.

- Signal Transduction Pathways : The alteration of signaling pathways associated with cell survival and death is a likely mechanism.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.